GSK2879552 (dihydrochloride) is a selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound is notable for its high potency, exhibiting an inhibition constant (IC50) of approximately 16 nM, which indicates its effectiveness in inhibiting the enzymatic activity of LSD1 with over a thousand-fold selectivity compared to related enzymes such as LSD2 and monoamine oxidases. GSK2879552 has been investigated for its potential therapeutic applications, particularly in cancer treatment and bone diseases characterized by excessive osteoclast activity.
GSK2879552 is classified as a small molecule inhibitor that targets epigenetic regulators, specifically histone demethylases. It is produced by GlaxoSmithKline and is part of a broader category of compounds that modulate epigenetic processes by inhibiting specific enzymes involved in histone modification. The compound's CAS number is 2102933-95-7, and it is available from various suppliers for research purposes.
The synthesis of GSK2879552 involves several key steps that can be analyzed through retrosynthetic methods. The compound can be deconstructed into three smaller subunits, each of which can be modified to yield the desired product. Various synthetic strategies have been explored, including the use of reductive amination techniques and metal-mediated coupling reactions. For instance, titanium(IV) isopropoxide has been employed in some synthetic routes to facilitate the formation of the amine structure integral to GSK2879552 .
The molecular formula for GSK2879552 is C14H20N2·2HCl, with a molecular weight of approximately 289.24 g/mol. Its structure features a piperidine ring connected to a phenylcyclopropyl moiety, which is crucial for its biological activity. The InChI key for GSK2879552 is PJFZOGMSPBHPNS-WICJZZOFSA-N, and its SMILES representation is C1(N[C@@H]2C[C@H]2[C@]3=CC=CC=C3)CCNCC1.Cl.Cl. This structural complexity contributes to its specificity as an LSD1 inhibitor .
GSK2879552 primarily functions by inhibiting the demethylation activity of LSD1 on histones and other substrates. The inhibition mechanism involves the formation of a stable adduct with the flavin adenine dinucleotide cofactor of LSD1, effectively blocking the enzyme's active site and preventing substrate access. This inhibition can lead to altered gene expression profiles associated with various cellular processes, including differentiation and proliferation in cancer cells .
The mechanism of action for GSK2879552 centers on its role as an LSD1 inhibitor. By binding to the active site of LSD1, it prevents the removal of methyl groups from lysine residues on histones, particularly H3K4 and H3K9. This action stabilizes the methylated state of these residues, leading to changes in chromatin structure and gene expression. Studies have shown that GSK2879552 can inhibit osteoclast differentiation in vitro, suggesting its potential utility in treating conditions like osteoporosis where excessive bone resorption occurs .
GSK2879552 exhibits several notable physical and chemical properties:
GSK2879552 has been investigated for various scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: